Ethyl 4-hydroxy-3-nitrobenzoate

Description

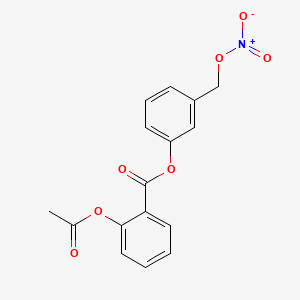

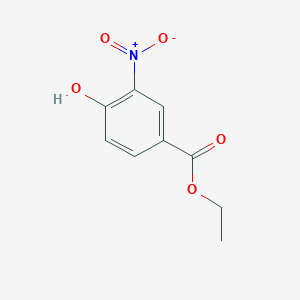

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-hydroxy-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHJNBWUGONVNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172487 | |

| Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-10-6 | |

| Record name | Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxy-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-3-nitrobenzoate is a nitroaromatic compound with the chemical formula C₉H₉NO₅. It serves as a valuable intermediate in organic synthesis, particularly in the preparation of dyes and pharmaceuticals.[1] While its biological activities are not extensively documented in publicly available literature, preliminary information suggests potential antibacterial, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and a summary of its known and potential biological activities, supported by data from related compounds where direct information is unavailable. This document aims to be a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

This compound is an organic ester characterized by a benzene ring substituted with a hydroxyl group, a nitro group, and an ethyl ester group. These functional groups contribute to its specific chemical reactivity and physical characteristics.

Structure and Identification

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 19013-10-6 | [2] |

| Chemical Formula | C₉H₉NO₅ | [2] |

| Molecular Weight | 211.17 g/mol | [2] |

| SMILES | CCOC(=O)c1cc(c(cc1)O)--INVALID-LINK--[O-] | [3] |

| InChI | InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3 | [2] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | Orange to brown crystalline solid | [1] |

| Melting Point | 104-106 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and dimethylformamide. | [1] |

| pKa | Not available |

Synthesis of this compound

The primary method for the synthesis of this compound is through the nitration of ethyl 4-hydroxybenzoate. A patented method describes a process that yields a pure product with high efficiency.[4]

Experimental Protocol: Nitration of Ethyl 4-hydroxybenzoate

This protocol is adapted from a patented industrial process for the preparation of 4-hydroxy-3-nitrobenzoic acid alkyl esters.[4]

Materials:

-

Ethyl 4-hydroxybenzoate

-

Nitric acid (30-62% strength)

-

Water

-

Ice bath or other cooling apparatus

Procedure:

-

Ethyl 4-hydroxybenzoate is steadily introduced into nitric acid (30-62% strength) at a temperature of approximately 20-30°C.

-

The temperature of the reaction mixture is maintained between 20°C and 60°C, preferably between 20°C and 30°C, using external cooling.

-

The mixture is stirred for one hour to ensure the completion of the reaction.

-

After stirring, the reaction mixture is diluted with water.

-

The precipitated product, this compound, is collected by suction filtration.

-

The collected solid is washed with water until the filtrate is neutral.

-

The final product is dried.

This process is reported to produce a high yield of pure this compound, free from common impurities such as dinitro-hydroxybenzoic acid esters and nitrophenols.[4]

Biological Activities

While this compound is noted to possess certain biological activities, there is a scarcity of specific quantitative data in peer-reviewed literature. The following sections summarize the available information and provide context using data from structurally related compounds.

Antibacterial Activity

Representative Experimental Protocol: Broth Microdilution Assay for MIC Determination

This is a generalized protocol for determining the MIC of a compound against bacterial strains.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the test compound are prepared in the wells of a 96-well plate using MHB.

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Positive control wells (bacteria in MHB without the test compound) and negative control wells (MHB only) are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been suggested.[1] The mechanism of action is not elucidated, but many phenolic compounds exhibit anti-inflammatory effects through various pathways.

Representative Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This is a common in vitro assay to screen for anti-inflammatory activity.

Materials:

-

Test compound (this compound)

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate buffered saline (PBS, pH 6.4)

-

Reference anti-inflammatory drug (e.g., diclofenac sodium)

-

Spectrophotometer

Procedure:

-

A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of the test compound.

-

The mixtures are incubated at 37°C for 15 minutes.

-

The mixtures are then heated at 70°C for 5 minutes to induce denaturation.

-

After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Cytotoxic Activity

There is limited direct evidence for the cytotoxic effects of this compound. However, related nitrobenzoate derivatives have been investigated for their anticancer properties.

Representative Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Test compound (this compound)

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Potential Mechanism of Action and Signaling Pathways

Due to the lack of specific studies on this compound, its precise mechanism of action remains unknown. However, based on the activities of structurally similar compounds, some potential pathways can be hypothesized. For instance, the anti-inflammatory effects of phenolic compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory signaling cascades such as the NF-κB pathway. The antibacterial action of nitroaromatics can involve the generation of reactive nitrogen species that damage bacterial DNA and proteins.

Conclusion

This compound is a readily synthesizable organic compound with significant potential as a building block in the development of new chemical entities. While its biological profile is not yet well-defined in the scientific literature, preliminary indications of antibacterial, anti-inflammatory, and cytotoxic activities suggest that this compound and its derivatives warrant further investigation. The experimental protocols and data presented in this guide, including those for related compounds, provide a solid starting point for researchers interested in exploring the therapeutic potential of this compound. Future studies focusing on quantitative biological assays and mechanistic investigations are needed to fully elucidate its pharmacological properties and potential applications in drug discovery.

References

An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate (CAS 19013-10-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental data, and potential applications of Ethyl 4-hydroxy-3-nitrobenzoate, an organic compound of interest in medicinal chemistry and organic synthesis.

Physicochemical Properties

This compound is an organic compound with the chemical formula C₉H₉NO₅.[1][2][3][4] It appears as an orange to brown or yellow solid crystal.[2][5] The compound is readily soluble in organic solvents such as ethanol, ether, and dimethylformamide, but is insoluble in water.[2][6]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 19013-10-6 | [1][3][7] |

| Molecular Formula | C₉H₉NO₅ | [1][3][4] |

| Molecular Weight | 211.17 g/mol | [1][8] |

| Melting Point | 69-71°C | [2][3][4][7] |

| Boiling Point | 323.5°C at 760 mmHg | [2][4] |

| Density | 1.37 g/cm³ | [2][4][9] |

| Flash Point | 149.5°C | [2][4] |

| Vapor Pressure | 0.000138 mmHg at 25°C | [2][4] |

| Refractive Index | 1.577 | [2][4] |

| InChI Key | FBHJNBWUGONVNS-UHFFFAOYSA-N | [3][10] |

Synthesis and Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis.[2][9]

A common method for its preparation involves the esterification of 4-hydroxy-3-nitrobenzoic acid.

-

Reaction: 4-hydroxy-3-nitrobenzoic acid is reacted with acetic anhydride.

-

Conditions: The reaction is typically conducted under acidic conditions.

-

Catalyst: An appropriate catalyst is used to facilitate the reaction.[2]

Note: The cited source provides a general description rather than a detailed experimental protocol. Researchers should consult specialized synthetic chemistry literature for precise reagent quantities, reaction times, temperatures, and purification procedures.

Biological Activity and Applications

This compound is recognized for its role as a key intermediate in the synthesis of dyes and pharmaceuticals.[2][9] Emerging research has highlighted its potential biological activities.

The compound has demonstrated cytotoxic effects by binding to DNA and RNA.[1] This activity leads to the inhibition of cell growth and proliferation.[1] Studies have shown its efficacy against various cancer cell lines, including pancreatic cancer, ovarian cancer, and glioblastoma.[1] One report noted a significant increase in glioblastoma cell line growth inhibition compared to control cells.[1]

Some sources suggest that this compound possesses antibacterial and anti-inflammatory properties, broadening its scope for therapeutic research.[2]

Spectral Data

The structure of this compound has been confirmed through spectral analysis.[1]

Table 2: Available Spectral Information

| Analysis Type | Data Availability | Source(s) |

| Mass Spectrometry (EI) | Data available via NIST WebBook | [10] |

| LC-MS | Precursor m/z: 210.0408 [M-H]⁻ | [8] |

| IR Spectrum | Data available via NIST WebBook | [10] |

| NMR | Data cited as being used for structural elucidation; specific spectra available from suppliers. | [1][11] |

Safety and Handling

This compound is classified as an irritant.

Table 3: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [1][6][8] |

| H319 | Causes serious eye irritation | [1][6][8] |

| H335 | May cause respiratory irritation | [1][6][8] |

Handling Precautions:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][12]

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[6][12]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[1][6] Recommended long-term storage is between 10°C - 25°C.[1]

First Aid Measures:

-

Skin Contact: Wash with plenty of soap and water. If irritation persists, seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[6]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

References

- 1. 4-Hydroxy-3-nitrobenzoic acid ethyl ester | 19013-10-6 | FH71159 [biosynth.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. labfind.co.kr [labfind.co.kr]

- 8. Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester | C9H9NO5 | CID 87895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. This compound [webbook.nist.gov]

- 11. 19013-10-6|this compound|BLD Pharm [bldpharm.com]

- 12. aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com [aladdinsci-bucket.s3.ap-northeast-2.amazonaws.com]

An In-depth Technical Guide to Nitro-Aspirin (NCX 4016): A Nitric Oxide-Donating Derivative for Advanced Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a significant compound with the molecular formula C9H9NO5, identified as 5-Nitroaspirin, also known under the research code NCX 4016. This molecule represents a pivotal advancement in medicinal chemistry, combining the well-established anti-inflammatory properties of aspirin with the multifaceted biological activities of a nitric oxide (NO) donor. We will explore its chemical structure, physicochemical properties, synthesis, and characterization. A core focus is placed on its complex pharmacology, detailing its dual mechanism of action involving cyclooxygenase (COX) inhibition and NO-mediated signaling. This document synthesizes field-proven insights and experimental data to serve as a vital resource for professionals engaged in the discovery and development of novel therapeutics, particularly in the fields of cardiovascular disease, oncology, and inflammation.

Introduction: The Rationale for a Hybrid Drug

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with aspirin as a cornerstone, exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins and thromboxanes.[1] While highly effective, their utility is often hampered by significant gastrointestinal side effects, largely due to the depletion of cytoprotective prostaglandins in the gastric mucosa.[2]

The development of Nitro-aspirin (NCX 4016) was driven by a strategic imperative to mitigate this core liability. By covalently linking an NO-donating moiety to the aspirin backbone, researchers created a hybrid molecule designed to leverage the beneficial effects of both components.[3] Nitric oxide is a critical endogenous signaling molecule with potent vasodilatory, anti-platelet, and gastroprotective properties.[3] The foundational hypothesis was that localized release of NO in the gastric environment could counteract the deleterious effects of COX inhibition, thus creating a safer anti-inflammatory and antithrombotic agent.[2][3] Subsequent research has revealed a far richer pharmacology, with applications extending to oncology and complex inflammatory conditions, making NCX 4016 a subject of intense scientific scrutiny.[4][5]

Chemical Identity and Physicochemical Properties

A precise understanding of a drug candidate's molecular structure and properties is fundamental to its development. 5-Nitroaspirin is a distinct chemical entity, and it is crucial not to confuse it with other isomers of C9H9NO5 such as methyl 3-methoxy-5-nitrobenzoate or 2-hydroxy-5-nitrobenzoic acid, which have different structures and applications.[6][7]

-

IUPAC Name: 2-(acetyloxy)-5-nitrobenzoic acid

-

Synonyms: 5-Nitroaspirin, NCX 4016

-

Molecular Formula: C9H9NO5

-

2D Structure:

Table 1: Physicochemical Properties of 5-Nitroaspirin (NCX 4016)

| Property | Value | Source |

| Molecular Weight | 227.17 g/mol | PubChem |

| CAS Number | 175033-36-0 | [4] |

| Melting Point | 138-140 °C | Vendor Data |

| Appearance | White to off-white solid | Vendor Data |

| SMILES | CC(=O)OC1=C(C=C(C=C1)--INVALID-LINK--[O-])C(=O)O | PubChem |

| InChI | InChI=1S/C9H9NO5/c1-6(11)15-8-5-7(10(12)13)3-2-4-9(8)14-10/h2-5H,1H3,(H,14,10) | PubChem |

Note: Some sources may refer to a related but different compound, [3-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate (CAS 175033-36-0), also known as NCX 4016, which has a different molecular formula (C16H13NO7). This guide focuses on the C9H9NO5 structure, 5-Nitroaspirin. The compound NCX 4016 is a nitric oxide-donating derivative of aspirin.[4]

Synthesis and Characterization

The synthesis of nitro-aspirin derivatives is a critical area of study, aiming for efficient and scalable routes.

General Synthetic Approach

A common method for synthesizing derivatives like 2-Amino-5-nitrobenzoic acid, a related structure, involves the nitration of an appropriate precursor followed by functional group manipulation. For instance, N-acetylanthranilic acid can be nitrated using a mixture of nitric and sulfuric acid, followed by hydrolysis to yield the final product.[8][9] This highlights a general strategy: protecting sensitive groups, performing the nitration, and then deprotecting.

A detailed protocol for a related compound, 2-Amino-5-nitrobenzoic Acid, illustrates the chemistry involved:

-

Nitration: N-acetylanthranilic acid is dissolved in a mixture of sulfuric acid and acetic acid. The solution is cooled, and a cold mixture of nitric acid and sulfuric acid is added dropwise, maintaining a low temperature (<10°C).[8]

-

Precipitation: The reaction mixture is poured into ice water to precipitate the nitrated intermediate.[8]

-

Hydrolysis: The intermediate is then refluxed with sodium hydroxide in ethanol to remove the acetyl protecting group.[8]

-

Isolation: The final product is precipitated by neutralizing the solution with hydrochloric acid.[8]

Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound:

-

NMR Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the position of the nitro and acetyl groups.

-

Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): To identify characteristic functional groups such as the carboxyl, ester, and nitro groups.

-

High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

Pharmacology and Dual Mechanism of Action

The unique therapeutic profile of NCX 4016 stems from its ability to act as both a COX inhibitor and an NO donor.[4]

COX Inhibition

Like its parent molecule, NCX 4016 is a direct and irreversible inhibitor of COX-1 and also shows activity against COX-2.[2][4][10] The acetyl group covalently binds to a serine residue in the active site of the enzyme, permanently disabling its function.[1] This action blocks the conversion of arachidonic acid into prostaglandins and thromboxane A2, accounting for the drug's anti-inflammatory and anti-platelet effects.[1][3]

Nitric Oxide (NO) Donation

The nitro moiety of NCX 4016 allows the molecule to release NO in biological systems.[4][11] This process is crucial for its enhanced safety profile and expanded therapeutic activities. The released NO contributes to:

-

Gastroprotection: NO improves mucosal blood flow and mucus production, counteracting the gastric damage caused by prostaglandin inhibition.[3]

-

Cardioprotection: NO has vasodilatory and anti-thrombotic properties that complement the anti-platelet action of the aspirin component, offering potential benefits in myocardial ischemia.[2][12]

-

Anticancer Activity: In cancer cells, NO can induce cell cycle arrest and apoptosis.[3][4] Studies have shown NCX 4016 induces apoptosis in prostate cancer cells through oxidative stress and in ovarian cancer cells by down-regulating EGFR/PI3K/STAT3 signaling.[4][5]

-

Anti-angiogenic Effects: NCX 4016 has been shown to inhibit angiogenesis by inducing a loss of viability and cytoskeletal reorganization in endothelial cells.[11]

The diagram below illustrates the dual mechanism of action.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Nitroaspirin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Nitro aspirin (NCX4040) induces apoptosis in PC3 metastatic prostate cancer cells via hydrogen peroxide (H2O2)-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl 3-methoxy-5-nitrobenzoate | C9H9NO5 | CID 877382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Direct and irreversible inhibition of cyclooxygenase-1 by nitroaspirin (NCX 4016) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nitroaspirin (NCX-4016), an NO donor, is antiangiogenic through induction of loss of redox-dependent viability and cytoskeletal reorganization in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Myocardial protection by the nitroderivative of aspirin, NCX 4016: in vitro and in vivo experiments in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-3-nitrobenzoate is a nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization. While direct biological studies on this specific molecule are limited, this document also explores the potential antibacterial and anti-inflammatory activities based on the known bioactivities of structurally related phenolic and nitrobenzoic acid derivatives. Detailed experimental protocols for its synthesis and purification are provided, along with visualizations of synthetic workflows and relevant biological signaling pathways.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₉H₉NO₅.[1] It presents as an orange to brown crystalline solid. Key quantitative data are summarized in Table 1.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₉NO₅ | [2][1] |

| Molecular Weight | 211.17 g/mol | [2][1] |

| CAS Number | 19013-10-6 | [2][1] |

| Melting Point | 104-106 °C | |

| Appearance | Orange to brown solid crystal | [3] |

| Solubility | Soluble in ethanol, ether, and dimethylformamide | [3] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST Chemistry WebBook and shows characteristic absorption bands corresponding to its functional groups.[4]

Mass Spectrometry (MS)

The mass spectrum (electron ionization) of this compound is available from the NIST Chemistry WebBook, confirming its molecular weight.[1]

Synthesis of this compound

There are two primary synthetic routes to this compound: esterification of 4-hydroxy-3-nitrobenzoic acid and nitration of ethyl p-hydroxybenzoate.

Experimental Protocol: Esterification of 4-hydroxy-3-nitrobenzoic acid

This method involves the acid-catalyzed esterification of 4-hydroxy-3-nitrobenzoic acid with ethanol.

Materials:

-

4-hydroxy-3-nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-nitrobenzoic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Experimental Protocol: Nitration of Ethyl p-hydroxybenzoate

This method involves the nitration of ethyl p-hydroxybenzoate using a nitrating mixture.

Materials:

-

Ethyl p-hydroxybenzoate

-

Concentrated nitric acid

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

In a flask, dissolve ethyl p-hydroxybenzoate in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of ethyl p-hydroxybenzoate while maintaining the temperature between 0-10 °C with vigorous stirring.

-

After the addition is complete, continue stirring for 1-2 hours, allowing the reaction to proceed to completion (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from ethanol.

Potential Biological Activities

While specific biological studies on this compound are not extensively reported in the literature, its structural motifs—a phenolic hydroxyl group and a nitro-substituted benzene ring—are present in many biologically active molecules. This suggests potential for antibacterial and anti-inflammatory properties.

Potential Antibacterial Activity

Many phenolic compounds and their derivatives are known to possess antibacterial properties. The mechanism of action often involves disruption of the bacterial cell membrane, inhibition of nucleic acid synthesis, or interference with metabolic pathways. For instance, various derivatives of p-hydroxybenzoic acid have demonstrated antimicrobial activity against a range of bacteria.

Potential Anti-inflammatory Activity

Phenolic compounds are well-documented for their anti-inflammatory effects.[5] These effects are often attributed to their antioxidant properties and their ability to modulate key inflammatory signaling pathways. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of the inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines and chemokines.[6] Polyphenolic compounds can inhibit this pathway at various points, such as by preventing IκB degradation or blocking the nuclear translocation of NF-κB.[5]

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated in response to extracellular stimuli.[7] Key members of this pathway include ERK, JNK, and p38 MAPKs. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[7] Many polyphenols have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK cascade.[8]

Applications and Future Directions

This compound serves as a valuable intermediate in organic synthesis.[3] Its functional groups can be further modified to create a variety of derivatives. For example, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or transesterified. These transformations open up possibilities for the synthesis of novel compounds with potential applications in dye manufacturing and as precursors for pharmacologically active molecules.

Given the established biological activities of related phenolic and nitroaromatic compounds, future research should focus on the direct evaluation of this compound for its antibacterial and anti-inflammatory properties. In vitro assays to determine its minimum inhibitory concentration (MIC) against various bacterial strains and its IC₅₀ values in cellular models of inflammation would provide valuable quantitative data. Further mechanistic studies could then elucidate its specific molecular targets within the relevant signaling pathways.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its chemical properties, synthesis, and spectroscopic characterization. While direct evidence for its biological activity is currently lacking, its structural features suggest a potential for antibacterial and anti-inflammatory effects, likely through the modulation of key signaling pathways such as NF-κB and MAPK. The experimental protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development, encouraging further investigation into the therapeutic potential of this and related compounds.

References

- 1. This compound [webbook.nist.gov]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate

Ethyl 4-hydroxy-3-nitrobenzoate is an organic compound with significance as an intermediate in the synthesis of various molecules, particularly in the fields of dyes and pharmaceuticals.[1] Its chemical structure, featuring a nitro group and a hydroxyl group on a benzene ring attached to an ethyl ester, allows for diverse chemical modifications, making it a valuable building block for researchers and drug development professionals. This guide provides a comprehensive overview of its properties, synthesis, and biological relevance.

Nomenclature and Synonyms

The compound is known by several names in scientific literature and chemical databases. Correctly identifying these synonyms is crucial for exhaustive literature searches.

-

4-HYDROXY-3-NITROBENZOIC ACID ETHYL ESTER[1]

-

Ethyl 3-nitro-4-hydroxybenzoate[3]

-

4-Hydroxy-3-nitro-benzoic acid ethyl ester[3]

-

EINECS 242-751-9[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NO₅ | [1][2][3] |

| Molecular Weight | 211.17 g/mol | [1][2][4] |

| Appearance | Orange to brown solid crystal | [1] |

| Melting Point | 69-71°C / 104-106°C | [1] |

| Boiling Point | 323.5°C at 760 mmHg | [1] |

| Density | 1.37 g/cm³ | [1] |

| Flash Point | 149.5°C | [1] |

| Solubility | Soluble in ethanol, ether, and dimethylformamide. | [1] |

| CAS Registry Number | 19013-10-6 | [2][3] |

Experimental Protocols: Synthesis

A common and efficient method for synthesizing this compound is through the nitration of ethyl 4-hydroxybenzoate. A process detailed in patent literature highlights a method that results in high yields and pure products suitable for direct use in subsequent reactions.[5]

Objective: To synthesize pure this compound by nitrating ethyl 4-hydroxybenzoate.

Materials:

-

Ethyl 4-hydroxybenzoate

-

Nitric acid (30% to 62% strength)[5]

-

Water

-

Standard laboratory glassware (reaction flask, dropping funnel, stirrer, cooling bath)

Procedure:

-

The 4-hydroxy-benzoic acid alkyl ester (ethyl ester in this case) is steadily introduced into concentrated nitric acid.[5]

-

The reaction temperature is maintained between 0°C and 60°C, with a preferred range of 20°C to 30°C, using an external cooling bath.[5]

-

The reaction mixture is stirred for approximately one hour after the addition is complete.[5]

-

Following the reaction, the mixture is diluted with water, which causes the product to precipitate.[5]

-

The precipitated solid is collected via suction filtration.[5]

-

The collected product is washed with water until the filtrate is neutral.[5]

-

The final product is dried. This process yields a pure product free from common impurities like dinitro-hydroxybenzoic acid esters or nitrophenols.[5]

The logical workflow for this synthesis protocol is visualized below.

Biological Activities and Applications

This compound serves primarily as a chemical intermediate.[1] However, the structural motifs present in the molecule are found in compounds with notable biological activities.

-

Antimicrobial and Anti-inflammatory Properties: The compound itself is reported to have certain antibacterial and anti-inflammatory properties.[1] Derivatives of the parent p-hydroxybenzoic acid are known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[6]

-

Intermediate for Drug Synthesis: Its role as a precursor is significant. For instance, the related compound, ethyl 3-hydroxy-4-nitrobenzoate, is used to synthesize 2H-1,4-benzoxazin-3(4H)-ones, a class of compounds with potential therapeutic applications.[7]

Signaling Pathway Modulation by a Related Compound

While specific signaling pathway interactions for this compound are not extensively documented, a structurally similar compound, Ethyl 3,4-dihydroxybenzoate (EDHB), demonstrates significant biological activity as a prolyl hydroxylase (PHD) inhibitor.[8] Understanding this pathway provides context for the potential applications of related nitroaromatic compounds in drug development, particularly in cytoprotective roles against hypoxia-induced damage.

EDHB acts as a competitive inhibitor of PHDs, which leads to the stabilization and accumulation of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[8] This transcription factor then upregulates the expression of various protective genes, including the antioxidant enzyme Heme-oxygenase I (HO-1) and metallothioneins, enhancing the cell's antioxidant status.[8]

The signaling cascade is illustrated in the diagram below.

Safety Information

This compound is considered to have low toxicity but should be handled with care, as is standard for all laboratory chemicals.[1] It can be irritating to the eyes, respiratory system, and skin.[1] Standard personal protective equipment, including gloves, safety glasses, and protective clothing, should be worn during handling to avoid direct contact or inhalation.[1] The compound should be stored in a sealed container away from fire and oxidizing agents.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester | C9H9NO5 | CID 87895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. 3-HYDROXY-4-NITRO-BENZOIC ACID ETHYL ESTER CAS#: 717-01-1 [amp.chemicalbook.com]

- 8. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester

An In-depth Technical Guide to Ethyl 4-hydroxy-3-nitrobenzoate

This technical guide provides a comprehensive overview of this compound, a significant organic compound utilized as an intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its properties, synthesis, and potential applications.

Physicochemical Properties

This compound is an organic compound with the chemical formula C9H9NO5.[1] It presents as an orange to brown solid crystal.[1] It is readily soluble in organic solvents such as ethanol, ether, and dimethylformamide.[1]

| Property | Value | Source |

| Molecular Formula | C9H9NO5 | [1][2][3][4][5] |

| Molecular Weight | 211.17 g/mol | [2][3][4][5] |

| IUPAC Name | This compound | [2][4] |

| CAS Number | 19013-10-6 | [1][2][5] |

| Appearance | Orange to brown solid crystal | [1] |

| Melting Point | 69-71°C or 104-106°C | [1] |

| Boiling Point | 323.5°C at 760 mmHg | [1] |

| Density | 1.37 g/cm³ | [1] |

| Flash Point | 149.5°C | [1] |

| Vapor Pressure | 0.000138 mmHg at 25°C | [1] |

| Refractive Index | 1.577 | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the esterification of 4-hydroxy-3-nitrobenzoic acid. A common laboratory-scale protocol is as follows:

Materials:

-

4-hydroxy-3-nitrobenzoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Water

-

Reaction flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxy-3-nitrobenzoic acid in an excess of absolute ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[6] Alternatively, the reaction can be carried out in the presence of dry hydrogen chloride.[7]

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (e.g., 8 hours) to ensure the completion of the esterification reaction.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.[6]

-

Dilute the residue with water and transfer it to a separatory funnel.

-

Extract the aqueous layer multiple times with ethyl acetate.[6]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.[6]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.[6]

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

An alternative method involves the nitration of ethyl 4-hydroxybenzoate using nitric acid at a controlled temperature.[8]

References

- 1. chembk.com [chembk.com]

- 2. Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester | C9H9NO5 | CID 87895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxy-3-nitrobenzoic acid ethyl ester | 19013-10-6 | FH71159 [biosynth.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. This compound [webbook.nist.gov]

- 6. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

From Historical Synthesis to Modern Therapeutics: An In-depth Technical Guide to Nitrobenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoic acid esters, a class of aromatic compounds, have a rich history rooted in the foundational principles of organic chemistry. From their initial synthesis in the 19th century to their contemporary role as versatile intermediates in the pharmaceutical and dye industries, these molecules continue to be of significant interest to the scientific community. The presence of both a nitro group and an ester functionality on the benzene ring imparts unique electronic properties and reactivity, making them valuable synthons for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of nitrobenzoic acid esters, with a focus on providing actionable data and methodologies for research and development.

Discovery and History

The journey of nitrobenzoic acid esters begins with the synthesis of their parent acids. The first synthesis of 4-nitrobenzoic acid was reported in the 19th century through the nitration of benzoic acid.[1] A pivotal moment in the history of ester synthesis came in 1895 when Emil Fischer and Arthur Speier described the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification.[2] This method provided a straightforward and efficient route to a wide variety of esters, including those of nitrobenzoic acids.

Early 20th-century patents and publications further detailed the synthesis of nitrobenzoic acids, primarily through the oxidation of nitrotoluenes.[3] These foundational studies laid the groundwork for the large-scale production and subsequent exploration of nitrobenzoic acid esters as key intermediates in various industrial applications.[1]

Synthesis of Nitrobenzoic Acid Esters

The primary method for the synthesis of nitrobenzoic acid esters is the Fischer-Speier esterification of the corresponding nitrobenzoic acid with an alcohol in the presence of an acid catalyst. Other methods, such as the nitration of a pre-formed benzoate ester, are also employed.

General Synthesis Workflow

The synthesis of nitrobenzoic acid esters typically follows a well-defined workflow, starting from either benzoic acid or a substituted toluene.

References

Fundamental chemistry of substituted nitrobenzoates

An In-depth Technical Guide to the Fundamental Chemistry of Substituted Nitrobenzoates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of substituted nitrobenzoates, crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] We will delve into their synthesis, physicochemical properties, reactivity, and the detailed experimental protocols relevant to their preparation and analysis.

Synthesis of Substituted Nitrobenzoates

The two primary strategies for synthesizing substituted nitrobenzoates are the nitration of a substituted benzoate and the esterification of a substituted nitrobenzoic acid.

Nitration of Benzoic Acid and its Esters

The most common method for introducing a nitro group onto a benzene ring is through electrophilic aromatic substitution.[2] This reaction typically involves a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3][4] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[2][3][4]

The position of nitration is directed by the existing substituents on the aromatic ring. The carboxylic acid (-COOH) and ester (-COOR) groups are electron-withdrawing and act as meta-directors.[5][6] Therefore, the nitration of benzoic acid or methyl benzoate predominantly yields the 3-nitro (meta) product.[5][7]

Esterification of Nitrobenzoic Acids

Fischer-Speier esterification is a widely used method to synthesize nitrobenzoate esters from the corresponding nitrobenzoic acids.[8] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[8][9] The reaction is an equilibrium process, and to drive it towards the ester product, it is crucial that the starting nitrobenzoic acid is completely dry, as water can shift the equilibrium back to the reactants.[9]

dot

Caption: Synthesis pathways for methyl 3-nitrobenzoate.

Physicochemical Properties

The properties of substituted nitrobenzoates are heavily influenced by the position and nature of their substituents. The strong electron-withdrawing character of the nitro group significantly impacts acidity and reactivity.[10]

Acidity of Nitrobenzoic Acids

The nitro group increases the acidity of benzoic acid by stabilizing the conjugate base (benzoate anion) through its inductive effect.[10][11] This effect is most pronounced in the ortho position, a phenomenon often referred to as the "ortho-effect," which is a combination of electronic and steric factors.[11][12] Consequently, 2-nitrobenzoic acid is a considerably stronger acid than benzoic acid and its meta and para isomers.[11][13]

Table 1: pKa Values of Nitrobenzoic Acid Isomers

| Compound | pKa Value | Reference(s) |

|---|---|---|

| Benzoic Acid | 4.20 | [11] |

| 2-Nitrobenzoic Acid | 2.16 - 2.21 | [11][13] |

| 3-Nitrobenzoic Acid | 3.46 | [13] |

| 4-Nitrobenzoic Acid | 3.40 - 3.44 |[13][14] |

Physical and Spectroscopic Properties

Substituted nitrobenzoates are typically crystalline solids at room temperature.[15] Their melting and boiling points are well-documented. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for their characterization.

Table 2: Physical Properties of Methyl Nitrobenzoate Isomers

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Reference(s) |

|---|---|---|---|---|

| Methyl 2-nitrobenzoate | 606-27-9 | 26-29 | 275 | [16] |

| Methyl 3-nitrobenzoate | 618-95-1 | 78-80 | 279 | [15][17] |

| Methyl 4-nitrobenzoate | 619-50-1 | 94-96 | 279 |[18] |

Table 3: Spectroscopic Data for Methyl 3-Nitrobenzoate

| Technique | Key Signals / Peaks | Reference(s) |

|---|---|---|

| ¹H NMR | ~8.8 ppm (s, 1H), ~8.4 ppm (d, 1H), ~8.2 ppm (d, 1H), ~7.7 ppm (t, 1H), ~4.0 ppm (s, 3H) | [19][20] |

| ¹³C NMR | ~164 ppm (C=O), ~148 ppm (C-NO₂), ~135, 130, 128, 125 ppm (Aromatic C), ~53 ppm (O-CH₃) | [21] |

| IR | ~1725 cm⁻¹ (C=O stretch), ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch) |[22] |

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution: Nitration

The mechanism for the nitration of a benzoic acid derivative involves the formation of the nitronium ion, followed by its attack on the aromatic ring.[2][4]

dot

Caption: Generation of the nitronium ion electrophile.

The electron-withdrawing ester group deactivates the ring, making the reaction slower than the nitration of benzene itself.[2][7] The attack occurs at the meta position to avoid placing the positive charge of the intermediate carbocation adjacent to the already electron-deficient carbon attached to the ester group.[2]

dot

Caption: Meta-directing effect in the nitration of methyl benzoate.

Nucleophilic Acyl Substitution: Ester Hydrolysis

Nitrobenzoate esters can be hydrolyzed back to the corresponding carboxylic acid and alcohol under either acidic or basic conditions.[23] The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring.[24][25] This reaction is often tracked spectrophotometrically by monitoring the release of the corresponding nitrophenolate ion, which is colored.[24][26]

Experimental Protocols

Strict adherence to safety protocols is crucial when working with the hazardous and corrosive chemicals involved in these syntheses.[3]

Protocol: Synthesis of 3-Nitrobenzoic Acid via Nitration of Benzoic Acid[7]

-

Preparation of Nitrating Mixture: In an Erlenmeyer flask cooled in an ice/salt bath to 0°C or less, slowly add 10 mL of concentrated H₂SO₄ to 6.7 mL of concentrated HNO₃. Keep this mixture cold.

-

Reaction Setup: In a separate large beaker, cool 25 mL of concentrated H₂SO₄ to below 0°C.

-

Addition of Reactant: Slowly add 10 g of dry benzoic acid to the cold H₂SO₄, ensuring the temperature never exceeds 5°C. The mixture will become a paste.

-

Nitration: Add the cold nitrating mixture dropwise to the benzoic acid paste over approximately 30 minutes, maintaining a temperature below 5°C with vigorous stirring.

-

Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 10-15 minutes.

-

Work-up: Pour the reaction mixture slowly over a large amount of crushed ice (approx. 200 g) in a beaker.

-

Isolation: Isolate the precipitated crude 3-nitrobenzoic acid by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude product from hot water or a suitable solvent to obtain pure 3-nitrobenzoic acid.

Protocol: Synthesis of Methyl 3-Nitrobenzoate via Fischer Esterification[9][10]

-

Reaction Setup: In a dry round-bottom flask, combine 5 g of dry 3-nitrobenzoic acid and 40 mL of anhydrous methanol.

-

Catalyst Addition: While stirring, carefully add 2 mL of concentrated H₂SO₄ to the solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

-

Work-up: Cool the reaction flask to room temperature. Pour the mixture into a beaker containing approximately 200 g of crushed ice and stir.

-

Isolation: Collect the solid product by suction filtration and wash it with cold water. To neutralize any remaining acid, wash with a small amount of 5% sodium bicarbonate solution, followed by another wash with cold water.

-

Purification: The crude product should be recrystallized from methanol to yield pure methyl 3-nitrobenzoate.[9]

Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)[29]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric or formic acid), for example, in a 60:40 ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the synthesized nitrobenzoate ester in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample solution into the HPLC system. Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

Substituted nitrobenzoates are versatile building blocks in organic synthesis.[1] The nitro group can be readily reduced to an amine, which is a key functional group in a vast number of biologically active molecules.[1]

-

Pharmaceutical Intermediates: They are precursors in the synthesis of local anesthetics (like procaine), antibacterial agents, and anti-cancer drugs.[3]

-

Antimycobacterial Agents: Recent studies have shown that nitrobenzoate esters, particularly 3,5-dinitrobenzoates, exhibit significant activity against M. tuberculosis.[14] These compounds are explored as potential prodrugs for new tuberculosis treatments.[14]

-

Chemoattractants: Certain Pseudomonas strains have demonstrated a chemotactic response to nitrobenzoates, indicating a role in microbial signaling and biodegradation pathways.[27]

dot

Caption: Pathway from nitrobenzoate intermediates to APIs.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. sga.profnit.org.br [sga.profnit.org.br]

- 4. pinn.ai [pinn.ai]

- 5. The major product of nitration of benzoic acid is A class 12 chemistry CBSE [vedantu.com]

- 6. chemlab.truman.edu [chemlab.truman.edu]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. benchchem.com [benchchem.com]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. pKa value of 4-nitrobenzoic acid is lower than that of benzoic acid. [doubtnut.com]

- 11. benchchem.com [benchchem.com]

- 12. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 13. quora.com [quora.com]

- 14. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methyl 3-nitrobenzoate | 618-95-1 [chemicalbook.com]

- 16. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. DE3335312C1 - Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - Google Patents [patents.google.com]

- 19. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]

- 20. Analysis Of Meta-Methyl Nitrobenzoate - 1321 Words | Cram [cram.com]

- 21. aiinmr.com [aiinmr.com]

- 22. southalabama.edu [southalabama.edu]

- 23. quora.com [quora.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. emerginginvestigators.org [emerginginvestigators.org]

- 27. Nitrobenzoates and Aminobenzoates Are Chemoattractants for Pseudomonas Strains - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ethyl 4-hydroxy-3-nitrobenzoate in Organic Synthesis: A Technical Guide

An In-depth Exploration of a Versatile Building Block for Researchers, Scientists, and Drug Development Professionals

Ethyl 4-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a cornerstone in the edifice of modern organic synthesis. Its strategic placement of an ester, a hydroxyl, and a nitro group on a benzene ring makes it a versatile precursor for a diverse array of complex molecules, including pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in synthesis. The following tables summarize its key quantitative data.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 19013-10-6[1][2][4] |

| Molecular Formula | C₉H₉NO₅[1][2][4] |

| Molecular Weight | 211.17 g/mol [1][2][4] |

| Melting Point | 104-106 °C |

| Appearance | Orange to brown crystalline solid |

| Solubility | Soluble in ethanol, ether, and dimethylformamide |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data |

| ¹H NMR | (Predicted) δ ~8.3 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) ppm |

| ¹³C NMR | (Predicted) δ ~165 (C=O), ~155 (C-OH), ~140 (C-NO₂), ~135, ~125, ~120, ~118 (Ar-C), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃) ppm |

| IR (Gas Phase) | ν (cm⁻¹) ~3500 (O-H), ~3000 (C-H), ~1720 (C=O), ~1530 & ~1350 (N-O, nitro)[1] |

| Mass Spec (EI) | m/z 211 (M⁺), 183, 166, 138, 110[2] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the direct nitration of Ethyl 4-hydroxybenzoate. This electrophilic aromatic substitution reaction introduces a nitro group ortho to the activating hydroxyl group.

Experimental Protocol: Nitration of Ethyl 4-hydroxybenzoate[5]

Materials:

-

Ethyl 4-hydroxybenzoate

-

Concentrated Nitric Acid (62% w/w)

-

Water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, place Ethyl 4-hydroxybenzoate.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid (30-62% strength) dropwise to the stirred solution of Ethyl 4-hydroxybenzoate, maintaining the temperature between 20-30 °C with external cooling.[5]

-

After the addition is complete, continue stirring the reaction mixture for one hour.

-

Pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

-

Dry the product in a desiccator or a vacuum oven at 60 °C.

Yield: This process can afford high yields of pure this compound, often exceeding 90%.[5]

Caption: Synthesis of this compound.

Key Chemical Transformations and Their Protocols

This compound is a versatile intermediate that can undergo a variety of chemical transformations at its three functional groups. The following sections detail the experimental protocols for its most important reactions.

Reduction of the Nitro Group: Synthesis of Ethyl 3-amino-4-hydroxybenzoate

The reduction of the nitro group to an amine is a crucial step in the synthesis of many bioactive molecules, particularly benzimidazoles.

Materials:

-

This compound

-

Ethanol or Ethyl Acetate

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen gas

Procedure:

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain Ethyl 3-amino-4-hydroxybenzoate.

Yield: This reaction typically proceeds with high yields, often greater than 95%.

O-Alkylation of the Hydroxyl Group

The phenolic hydroxyl group can be readily alkylated to introduce a variety of substituents, further diversifying the molecular scaffold.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of this compound in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.[6]

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography.

Amide Bond Formation via the Amino Derivative

The amino group of Ethyl 3-amino-4-hydroxybenzoate can be acylated to form amide bonds, a key linkage in many pharmaceutical compounds.

Materials:

-

Ethyl 3-amino-4-hydroxybenzoate

-

Carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or DMF

Procedure:

-

To a stirred solution of the carboxylic acid (1.2 equivalents) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add Ethyl 3-amino-4-hydroxybenzoate (1.0 equivalent) and DIPEA (2.0 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Applications in the Synthesis of Bioactive Molecules and Dyes

The true value of this compound lies in its application as a versatile starting material for the synthesis of a wide range of functional molecules.

Synthesis of Benzimidazole Derivatives

Ethyl 3-amino-4-hydroxybenzoate, readily prepared from this compound, is a key precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8][9][10]

Caption: Workflow for Benzimidazole Synthesis.

Synthesis of Azo Dyes

The amino derivative, Ethyl 3-amino-4-hydroxybenzoate, can be diazotized and coupled with various aromatic compounds to produce a range of azo dyes.[11][12][13] These dyes have applications in textiles, printing, and as indicators.

Caption: General Workflow for Azo Dye Synthesis.

Conclusion

This compound is a testament to the power of functional group interplay in organic synthesis. Its accessible synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, enabling the discovery and creation of novel molecules with significant applications in medicine, materials, and beyond.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. PubChemLite - this compound (C9H9NO5) [pubchemlite.lcsb.uni.lu]

- 4. This compound [webbook.nist.gov]

- 5. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. ijpsm.com [ijpsm.com]

- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sphinxsai.com [sphinxsai.com]

- 12. jocpr.com [jocpr.com]

- 13. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Aromatic Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals

Aromatic nitro compounds are a cornerstone of modern organic synthesis, serving as crucial intermediates and building blocks in industries ranging from pharmaceuticals and agrochemicals to dyes and explosives.[1][2] Their synthesis is a fundamental process in organic chemistry, primarily achieved through electrophilic aromatic nitration. This guide provides a comprehensive overview of the synthesis of these vital compounds, focusing on core mechanisms, detailed experimental protocols, alternative methodologies, and critical safety considerations.

Core Synthesis Pathway: Electrophilic Aromatic Nitration

The most prevalent method for synthesizing aromatic nitro compounds is through electrophilic aromatic substitution (EAS).[3][4] This reaction involves the substitution of a hydrogen atom on an aromatic ring with an electrophile—in this case, the nitronium ion (NO₂⁺).

The Mechanism of Nitration

The nitration of an aromatic ring is a stepwise process involving the generation of a potent electrophile, its subsequent attack by the aromatic π-system, and the restoration of aromaticity.[5][6][7]

-

Generation of the Electrophile (Nitronium Ion) : Nitric acid (HNO₃) alone is typically not a strong enough electrophile to react with most aromatic rings.[5] Therefore, it is activated by a stronger acid, most commonly concentrated sulfuric acid (H₂SO₄).[8] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[5][6][9]

-

Nucleophilic Attack and Formation of the Sigma Complex : The electron-rich aromatic ring acts as a nucleophile, attacking the nitronium ion.[7] This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6] This is typically the rate-determining step of the reaction.[6]

-

Deprotonation and Restoration of Aromaticity : A weak base in the reaction mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group.[5] This restores the stable aromatic π-system and yields the final nitroaromatic product.[5][7]

Common Nitrating Agents

While "mixed acid" (a combination of nitric and sulfuric acids) is the most common nitrating agent, various other reagents have been developed for specific applications, particularly when substrates are sensitive to strong acids.[10][11][12]

| Nitrating Agent | Composition/Formula | Typical Application | Reference(s) |

| Mixed Acid | Conc. HNO₃ + Conc. H₂SO₄ | General-purpose nitration of non-activated and moderately activated aromatic compounds (e.g., benzene, toluene).[5][10] | [5],[10] |

| Nitric Acid | Conc. HNO₃ | Nitration of highly activated aromatic rings, such as phenols and anilines. | [5],[11] |

| Nitric Acid / Acetic Anhydride | HNO₃ + (CH₃CO)₂O | Forms acetyl nitrate, a milder nitrating agent used for sensitive substrates. | [12] |

| Nitronium Salts | NO₂⁺BF₄⁻, NO₂⁺PF₆⁻ | Powerful, non-acidic nitrating agents used in organic solvents for high-yield, clean reactions. | [11],[13] |

| Metal Nitrates / Lewis Acid | e.g., Bi(NO₃)₃ | Milder conditions, often providing improved regioselectivity. | [11] |

| Dinitrogen Pentoxide | N₂O₅ | A powerful nitrating agent, often used in aprotic solvents like dichloromethane. | [14] |

| tert-Butyl Nitrite | (CH₃)₃CONO | Used in radical nitration reactions and for the nitration of specific substrates under milder conditions. | [14] |

Key Experimental Protocols

The practical execution of nitration reactions requires careful control of conditions, particularly temperature, due to their highly exothermic nature.[10][15]

Synthesis of Nitrobenzene

The nitration of benzene is a classic and industrially significant process, serving as the primary route to aniline production.[4][10][16]

Experimental Protocol: Laboratory Scale Synthesis of Nitrobenzene

-

Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 30 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid. Maintain the temperature of the mixture below 20°C.[17]

-

Reaction: To the cooled nitrating mixture, add 20 mL of benzene dropwise using a dropping funnel. The rate of addition should be controlled to keep the reaction temperature between 50-60°C.[16][17] Use the ice bath to manage the temperature as the reaction is highly exothermic.[10]

-

Reaction Completion: After the addition of benzene is complete, heat the mixture in a water bath at 60°C for 45-60 minutes with continuous stirring to ensure the reaction goes to completion.[17]

-

Workup: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing 200 mL of cold water.

-

Separation: Allow the layers to separate. The lower layer is the spent acid, and the upper, pale-yellow oily layer is the crude nitrobenzene.[16] Discard the aqueous acid layer.

-

Washing: Wash the crude nitrobenzene layer sequentially with 100 mL of cold water, followed by 100 mL of a 5% sodium carbonate solution (to neutralize any remaining acid), and finally with another 100 mL of water.[16][18]

-

Drying: Transfer the washed nitrobenzene to a clean, dry flask and dry it over anhydrous calcium chloride.

-

Purification: Purify the final product by distillation, collecting the fraction that boils at approximately 210-211°C.[17]

Synthesis of Mononitrotoluene Isomers

The nitration of toluene demonstrates the influence of activating substituents on regioselectivity. The methyl group is an ortho-, para-director, leading primarily to the formation of 2-nitrotoluene and 4-nitrotoluene.[19][20]

Experimental Protocol: Synthesis of o- and p-Nitrotoluene

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, carefully combine 95 mL of concentrated sulfuric acid (98%) and 75 mL of concentrated nitric acid (65%).[21]

-

Reaction: Place 80 mL of toluene in a separate reaction vessel, also cooled in an ice bath. Slowly add the prepared nitrating mixture to the toluene dropwise from a funnel, ensuring the temperature is maintained at or below 10°C with vigorous stirring.[21]

-

Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 30 minutes at 50°C.[18]

-

Workup and Washing: Pour the reaction mixture into a large beaker containing ice-cold water. Transfer the entire mixture to a separatory funnel. Discard the lower aqueous layer. Wash the organic layer sequentially with water, a 5-10% sodium carbonate solution, and again with water.[18][21]

-

Drying: Dry the resulting mixture of nitrotoluene isomers over anhydrous calcium chloride.[21]

-

Separation of Isomers: The isomers can be separated based on their different physical properties.

-